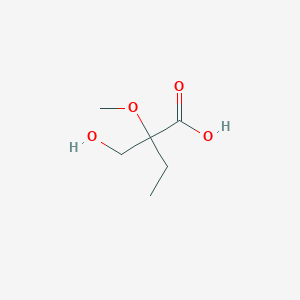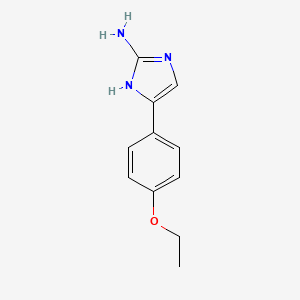
4-(4-ethoxyphenyl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the intermediate 4-(4-ethoxyphenyl)-1H-imidazole. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound may interact with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
4-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole: A reduced form of the imidazole derivative.
Uniqueness
4-(4-Ethoxyphenyl)-1H-imidazol-2-amine is unique due to the presence of both the ethoxyphenyl group and the imidazole ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14) |
InChI-Schlüssel |
JBXNYKUPDJOSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


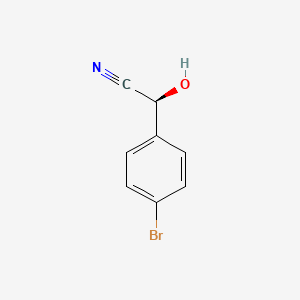
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
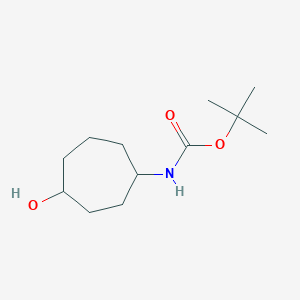
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
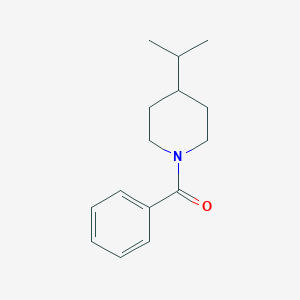
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
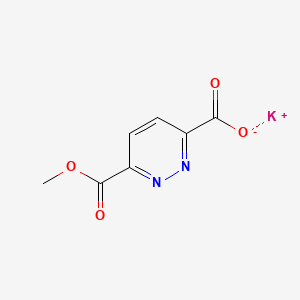
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)

